molecular formula C9H9F2NO3 B11715181 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene

Cat. No.: B11715181
M. Wt: 217.17 g/mol
InChI Key: JHIKTDRZHQHPQG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 4-methyl-2-nitrophenol with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the difluoroethoxy linkage. The general reaction scheme is as follows:

4-methyl-2-nitrophenol+2,2-difluoroethanolbase, refluxThis compound\text{4-methyl-2-nitrophenol} + \text{2,2-difluoroethanol} \xrightarrow{\text{base, reflux}} \text{this compound} 4-methyl-2-nitrophenol+2,2-difluoroethanolbase, reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products:

    Reduction: 1-(2,2-Difluoroethoxy)-4-methyl-2-aminobenzene.

    Substitution: Products depend on the nucleophile used.

    Oxidation: 1-(2,2-Difluoroethoxy)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    1-(2,2-Difluoroethoxy)-4-methylbenzene: Lacks the nitro group, resulting in different chemical reactivity and applications.

    1-(2,2-Difluoroethoxy)-2-nitrobenzene:

    1-(2,2-Difluoroethoxy)-4-nitrobenzene: Lacks the methyl group, leading to variations in chemical properties and uses.

Uniqueness: 1-(2,2-Difluoroethoxy)-4-methyl-2-nitrobenzene is unique due to the combination of the difluoroethoxy, methyl, and nitro groups on the benzene ring

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-6-2-3-8(15-5-9(10)11)7(4-6)12(13)14/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKTDRZHQHPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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